GSK1070916

Catalog No.
S548702
CAS No.
942918-07-2
M.F
C30H33N7O
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1070916

CAS Number

942918-07-2

Product Name

GSK1070916

IUPAC Name

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)

InChI Key

QTBWCSQGBMPECM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

GSK 1070916; GSK-1070916; GSK 1070916; GSK1070916A; GSK-1070916A; GSK 1070916A; NMI-900; NMI 900; NMI900.

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Description

The exact mass of the compound 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea is 507.27466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Activity in Tissue Culture Cells and Human Tumor Xenograft Models

Specific Scientific Field: This application falls under the field of Cancer Research and Pharmacology.

Summary of the Application: GSK1070916 is a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models . It shows dose-dependent inhibition of phosphorylation on serine 10 of Histone H3, a substrate specific for Aurora B kinase .

Methods of Application or Experimental Procedures: Human tumor cells were treated with GSK1070916, showing dose-dependent inhibition of phosphorylation on serine 10 of Histone H3 . The compound has been tested in over 100 cell lines spanning a broad range of tumor types .

Results or Outcomes: GSK1070916 inhibits the proliferation of tumor cells with EC 50 values of <10 nmol/L . It has antitumor effects in 10 human tumor xenograft models including breast, colon, lung, and two leukemia models .

Targeting Juvenile Myelomonocytic Leukemia (JMML) Cells with SHP2 (PTPN11) Mutation

Specific Scientific Field: This application is in the field of Hematology and Oncology.

Summary of the Application: GSK1070916 specifically targets Juvenile Myelomonocytic Leukemia (JMML) cells with SHP2 (PTPN11) mutation . It selectively inhibited SHP2-mutant HCD57 cells through drug screening .

Methods of Application or Experimental Procedures: The study used SHP2/D61Y and SHP2/E76K transformed HCD57 cells through retroviral transfection and selection . The selectivity and efficacy of the lead drugs were further evaluated on SHP2 mutant HCD57 cells and patient-derived PBMC cells by cell viability, flow cytometry, shRNA mediated gene silencing, western blotting and colony formation assays .

Results or Outcomes: GSK1070916 induced cell cycle arrest at G2/M phase and cell apoptosis in HCD57-SHP2/D61Y and HCD57-SHP2/E76K cells . The protein level of anti-apoptotic protein Bcl-xL demonstrated a time-dependent increase, while caspase-3 and PARP proteins had no obvious cleavage in HCD57 cells after treatment of GSK1070916 .

Biochemical Characterization of Aurora B/C Kinase Inhibitor

Specific Scientific Field: This application is in the field of Biochemistry and Molecular Biology.

Summary of the Application: GSK1070916 is a potent and selective inhibitor of Aurora B/C kinase with an extremely slow off-rate . It plays a crucial role in the biochemical characterization of Aurora B/C kinase inhibitor .

Methods of Application or Experimental Procedures: The study involved the enzymatic characterization of GSK1070916 as a reversible and ATP competitive inhibitor of the AurB/INCENP enzyme . It selectively inhibits AurB/INCENP and AurC/INCENP over AurA/TPX2 .

Results or Outcomes: GSK1070916 inhibits AurB/INCENP and AurC/INCENP in a time-dependent fashion with an enzyme-inhibitor dissociation half-life of > 480 min and 270 ± 28 min, respectively . This extremely slow rate of dissociation from the AurB & C enzymes distinguishes GSK1070916 from other Aurora inhibitors in the clinic .

Antitumor Activity in Various Human Tumor Xenograft Models

Specific Scientific Field: This application is in the field of Oncology and Pharmacology.

Summary of the Application: GSK1070916 shows broad antitumor activity in various human tumor xenograft models, including breast, colon, lung, and two leukemia models .

Methods of Application or Experimental Procedures: The compound has been tested in over 100 cell lines spanning a broad range of tumor types .

Results or Outcomes: GSK1070916 shows dose-dependent inhibition of phosphorylation of an Aurora B–specific substrate in mice . It has antitumor effects in 10 human tumor xenograft models .

Aurora B/C Kinase Inhibitor in Mitosis and Cytokinesis

Specific Scientific Field: This application is in the field of Cell Biology and Molecular Biology.

Summary of the Application: GSK1070916 is a potent and selective inhibitor of Aurora B/C kinase that plays essential roles in mitosis and cytokinesis . It is required for maintaining proper chromosome alignment, separation, and segregation during mitosis, and for regulating a number of critical processes involved in cytokinesis .

Methods of Application or Experimental Procedures: The study reported the enzymatic characterization of GSK1070916 as a reversible and ATP competitive inhibitor of the AurB/INCENP enzyme . It selectively inhibits AurB/INCENP and AurC/INCENP over AurA/TPX2 .

Results or Outcomes: GSK1070916 inhibits AurB/INCENP and AurC/INCENP in a time-dependent fashion with an enzyme-inhibitor dissociation half-life of > 480 min and 270 ± 28 min, respectively . The extremely slow rate of dissociation from the AurB & C enzymes distinguishes GSK1070916 from other Aurora inhibitors in the clinic .

Antitumor Activity in Tissue Culture Cells

Specific Scientific Field: This application is in the field of Cancer Research and Cell Biology.

Summary of the Application: GSK1070916 is a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells . It shows dose-dependent inhibition of phosphorylation on serine 10 of Histone H3, a substrate specific for Aurora B kinase .

Results or Outcomes: GSK1070916 inhibits the proliferation of tumor cells with EC 50 values of <10 nmol/L . Although GSK1070916 has potent activity against proliferating cells, a dramatic shift in potency is observed in primary, nondividing, normal human vein endothelial cells, consistent with the proposed mechanism .

GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which are serine/threonine protein kinases playing critical roles in mitosis and cytokinesis. The compound acts as a reversible and ATP-competitive inhibitor, exhibiting a high affinity for its targets with inhibition constants (Ki) of 0.38 nM for Aurora B and 1.5 nM for Aurora C, while showing significantly lower affinity for Aurora A (Ki = 490 nM) . GSK1070916 has been characterized as having an exceptionally long residence time on its target enzymes, which distinguishes it from other Aurora kinase inhibitors currently in clinical use, such as AZD1152 and VX-680 .

GSK1070916 interacts specifically with the active sites of Aurora B and C kinases, inhibiting their activity through competitive binding with ATP. The slow dissociation rates from these enzymes suggest that GSK1070916 remains bound for extended periods, thereby prolonging its inhibitory effects. This property is advantageous in therapeutic contexts where sustained inhibition of kinase activity is desired .

The biological activity of GSK1070916 has been extensively studied, particularly regarding its anticancer properties. In various cancer cell lines, GSK1070916 has demonstrated the ability to induce tumor regression by disrupting the normal functions of Aurora kinases during cell division. The compound has also been shown to be a substrate for the ABCB1 transporter, which can confer multidrug resistance in cancer cells. This interaction can limit the efficacy of GSK1070916, making it crucial to consider combination therapies with ABCB1 inhibitors to enhance its therapeutic potential .

The synthesis of GSK1070916 involves several key steps that include the introduction of specific functional groups to achieve selectivity for Aurora kinases. The synthetic pathway typically employs palladium-catalyzed reactions such as Suzuki-Miyaura coupling to construct the aromatic moieties essential for binding affinity . Detailed synthetic routes have been documented in literature, emphasizing the importance of structural modifications in enhancing potency and selectivity against target kinases .

GSK1070916 is primarily investigated for its applications in cancer therapy due to its selective inhibition of Aurora kinases, which are often overexpressed in tumors. Its ability to induce apoptosis in cancer cells makes it a candidate for combination therapies aimed at overcoming drug resistance mechanisms associated with traditional chemotherapeutics . Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types.

Studies have highlighted the interaction of GSK1070916 with the ABCB1 transporter, revealing that overexpression of this transporter can lead to acquired resistance against the compound. Investigations into this interaction suggest that combining GSK1070916 with ABCB1 inhibitors could mitigate resistance and enhance therapeutic outcomes . Additionally, research has explored its interactions with other cellular pathways that may influence its anticancer efficacy.

GSK1070916 shares structural and functional similarities with several other Aurora kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinasesKi (nM)Unique Features
GSK1070916Aurora B, C0.38 (B), 1.5 (C), 490 (A)Long residence time; selective
AZD1152Aurora B~10Shorter residence time; broader activity
VX-680Aurora A, B~10Less selective; rapid dissociation
BarasertibAurora B~10Similar mechanism but different binding profile
CCT129202Aurora A, B~5Different structural modifications leading to varied selectivity

GSK1070916's unique combination of high selectivity for Aurora B and C, along with its long residence time, positions it as a promising candidate among current therapeutic options targeting these kinases .

Molecular Structure and Isosterism

GSK1070916 features a polycyclic scaffold centered on a 1H-pyrrolo[2,3-b]pyridine core, substituted with a pyrazole ring, dimethylurea group, and a 3-((dimethylamino)methyl)phenyl moiety (Figure 1). The molecular formula is C₃₀H₃₃N₇O, with a molecular weight of 507.63 g/mol. Key structural elements include:

  • A 7-azaindole backbone, which facilitates ATP-competitive binding to Aurora kinases.
  • A 2-aryl group with a basic amine at the 3-position, critical for enhancing cellular potency.
  • A 1-ethylpyrazole linker that improves solubility and pharmacokinetic properties.

Isosteric modifications played a pivotal role in optimizing this compound. For instance, replacing the pyridine ring with a pyrrolopyridine core increased selectivity for Aurora B/C over Aurora A by >250-fold. Additionally, the introduction of a dimethylamino methyl group on the phenyl ring improved binding affinity, achieving inhibition constants (Ki) of 0.38 nM for Aurora B and 1.5 nM for Aurora C.

Physicochemical Characteristics

GSK1070916 exhibits distinct physicochemical properties that influence its bioavailability and stability (Table 1):

PropertyValue
Molecular Weight507.63 g/mol
Solubility (DMSO)93 mg/mL (183.2 mM)
Solubility (Ethanol)8 mg/mL (15.75 mM)
Water SolubilityInsoluble
LogP (Predicted)3.8 ± 0.5
Density1.2 ± 0.1 g/cm³
Purity≥98%

The compound’s low aqueous solubility is mitigated by its high solubility in organic solvents like DMSO, making it suitable for in vitro assays. The basic amine in the 3-((dimethylamino)methyl)phenyl group contributes to its moderate LogP, balancing lipophilicity and membrane permeability.

Synthesis and Structural Optimization Strategies

The synthesis of GSK1070916 involves a multi-step process centered on constructing its heterocyclic framework (Figure 2):

  • Core Formation: The pyrrolo[2,3-b]pyridine core is synthesized via a cyclocondensation reaction between 4-chloro-7-azaindole and an appropriately substituted phenylboronic acid.
  • Pyrazole Introduction: A Suzuki-Miyaura coupling attaches the 1-ethylpyrazole moiety to the core, enhancing kinase selectivity.
  • Side Chain Functionalization: The dimethylurea group is introduced through a nucleophilic substitution reaction, while the 3-((dimethylamino)methyl)phenyl group is added via reductive amination.

Structural optimization focused on:

  • Enhancing Selectivity: Truncating the pyridine ring reduced off-target effects on Aurora A.
  • Improving Binding Kinetics: The addition of a basic amine increased residence time on Aurora B/C, with a dissociation half-life of >480 minutes.
  • Boosting Solubility: Ethyl and methyl groups on the pyrazole and urea moieties improved pharmacokinetic profiles.

Key intermediates were characterized using 1H NMR and mass spectrometry, confirming a final purity of ≥98%.

Target Specificity and Selectivity

GSK1070916 demonstrates exceptional selectivity for Aurora kinases B and C over Aurora kinase A, establishing it as a highly specific therapeutic agent [1] [3] [8]. The compound exhibits remarkable potency against Aurora B when complexed with Inner Centromere Protein, with a Ki* value of 0.38 ± 0.29 nanomolar, while maintaining similar high affinity for Aurora C-Inner Centromere Protein complex with a Ki* value of 1.5 ± 0.4 nanomolar [3] [8]. In stark contrast, GSK1070916 shows significantly reduced affinity for Aurora A-Target Protein for Xenopus kinesin-like protein 2 complex, with a Ki value of 490 ± 60 nanomolar [3] [6] [8].

The selectivity profile reveals that GSK1070916 is more than 250-fold selective for Aurora B over Aurora A, and over 325-fold selective for Aurora C over Aurora A [1] [5] [10]. This remarkable selectivity distinguishes GSK1070916 from many other Aurora kinase inhibitors and contributes to its potential therapeutic specificity [11]. The compound demonstrates more than 100-fold selectivity against the closely related Aurora A-Target Protein for Xenopus kinesin-like protein 2 complex, emphasizing its precision in targeting the Aurora B and C kinases [10] [11].

Target Enzyme ComplexKi* (nanomolar)Selectivity vs Aurora BSelectivity vs Aurora A
Aurora B - Inner Centromere Protein0.38 ± 0.291× (reference)>250×
Aurora C - Inner Centromere Protein1.5 ± 0.4~4×>325×
Aurora A - Target Protein for Xenopus kinesin-like protein 2490 ± 60>1290×1× (reference)

The structural basis for this selectivity lies in the compound's ability to exploit subtle differences in the binding pockets of Aurora kinase family members [13] [21]. The 7-azaindole core scaffold provides the foundation for binding to the adenosine triphosphate site, while the specific substituent pattern contributes to the observed selectivity profile [21] [23]. Research has demonstrated that the azaindole moiety can interact with the hinge region through two hydrogen bonds, with the pyridine nitrogen atom and the pyrrole nitrogen-hydrogen in the 7-azaindole ring serving as hydrogen bond acceptor and donor, respectively [21] [23].

Adenosine Triphosphate-Competitive Inhibition Mechanism

GSK1070916 functions as a reversible and adenosine triphosphate-competitive inhibitor of Aurora kinases B and C [3] [6] [8]. The compound competes directly with adenosine triphosphate for binding to the active site of the Aurora kinase enzymes, thereby preventing the phosphorylation of downstream substrates [7] [8]. This competitive inhibition mechanism is fundamental to the compound's therapeutic activity and represents a well-established approach for kinase inhibition [15].

The adenosine triphosphate-competitive nature of GSK1070916 has been confirmed through detailed biochemical characterization studies [3] [8] [10]. The compound's ability to compete with adenosine triphosphate for the kinase active site has been demonstrated through kinetic analyses that show characteristic patterns of competitive inhibition [8] [10]. This mechanism ensures that the inhibitory effect of GSK1070916 can be overcome by high concentrations of adenosine triphosphate, providing a safety mechanism that prevents complete blockade of cellular energy metabolism [15].

The molecular basis of adenosine triphosphate competition involves the binding of GSK1070916 to the adenosine triphosphate binding pocket of Aurora kinases [9] [25]. Computational docking analyses have revealed that GSK1070916 can bind to the substrate-binding site with high affinity, forming specific interactions with key amino acid residues [9] [25]. The compound's 7-azaindole core mimics the adenine ring of adenosine triphosphate, allowing it to form hydrogen bonds with the hinge region of the kinase domain [21] [23].

PropertyGSK1070916 ValueMechanistic Significance
Inhibition TypeAdenosine Triphosphate-competitiveDirect competition with natural substrate
ReversibilityReversibleAllows for controlled inhibition
Binding SiteAdenosine triphosphate binding pocketTargets catalytic center
Molecular InteractionHinge region hydrogen bondingMimics adenosine triphosphate binding

The reversible nature of GSK1070916 inhibition provides important therapeutic advantages [3] [8]. Unlike irreversible inhibitors that form covalent bonds with their targets, GSK1070916 can dissociate from the enzyme, allowing for dynamic regulation of kinase activity [8]. This reversibility is particularly important for Aurora kinases, which play critical roles in normal cell division and must be carefully regulated to maintain cellular homeostasis [22] [24].

Binding Kinetics and Residence Time

The binding kinetics of GSK1070916 represent one of its most distinctive and therapeutically relevant characteristics [1] [3] [8]. The compound exhibits time-dependent inhibition of Aurora kinases B and C, with exceptionally long dissociation half-lives that distinguish it from other Aurora kinase inhibitors in clinical development [3] [8] [16]. For Aurora B-Inner Centromere Protein complex, GSK1070916 demonstrates a dissociation half-life exceeding 480 minutes, while for Aurora C-Inner Centromere Protein complex, the dissociation half-life is 270 ± 28 minutes [3] [8] [17].

These extended residence times represent a significant departure from the kinetic properties of other clinical Aurora kinase inhibitors such as AZD1152 and VX-680 [3] [8]. The extremely slow rate of dissociation from Aurora B and C enzymes provides GSK1070916 with sustained target engagement, potentially translating to prolonged pharmacological effects even after the compound has been cleared from systemic circulation [1] [3]. This property may contribute to improved therapeutic efficacy and reduced dosing frequency requirements [17] [18].

The time-dependent nature of GSK1070916 inhibition indicates a slow-tight binding mechanism [8] [16]. This kinetic behavior suggests that the compound undergoes a conformational adjustment after initial binding, leading to the formation of a more stable enzyme-inhibitor complex [16]. The slow-tight binding mechanism is characterized by an initial rapid equilibrium binding step followed by a slower conformational change that stabilizes the complex [15].

Kinetic ParameterAurora B ValueAurora C ValueClinical Relevance
Dissociation Half-life>480 minutes270 ± 28 minutesExtended target engagement
Binding MechanismSlow-tight bindingSlow-tight bindingSustained inhibition
Time DependenceTime-dependentTime-dependentProgressive inhibition
Comparison to Clinical CompoundsMuch longer than AZD1152, VX-680Much longer than AZD1152, VX-680Differentiated profile

The molecular basis for the extended residence time of GSK1070916 likely involves specific structural interactions that stabilize the enzyme-inhibitor complex [1] [13]. The compound's 7-azaindole scaffold and associated substituents may form multiple complementary interactions with the Aurora kinase binding pocket, creating an energetic barrier to dissociation [21] [23]. The presence of the 2-aryl group containing a basic amine, which was crucial for the compound's development, may contribute to these stabilizing interactions [1] [5].

Research has demonstrated that the binding kinetics of kinase inhibitors can significantly impact their therapeutic properties [14] [15]. Inhibitors with extended residence times often show improved selectivity and efficacy, as they maintain target occupancy for extended periods [14]. For GSK1070916, the combination of high affinity binding and extremely long residence time creates a kinetic selectivity profile that may contribute to its therapeutic specificity for Aurora B and C kinases [1] [3] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

507.27465870 g/mol

Monoisotopic Mass

507.27465870 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8VLB51V7HO

Wikipedia

Gsk-1070916a

Dates

Modify: 2023-08-15
1: Moy C, Oleykowski CA, Plant R, Greshock J, Jing J, Bachman K, Hardwicke MA, Wooster R, Degenhardt Y. High chromosome number in hematological cancer cell lines is a negative predictor of response to the inhibition of Aurora B and C by GSK1070916. J Transl Med. 2011 Jul 15;9:110. doi: 10.1186/1479-5876-9-110. PubMed PMID: 21762492; PubMed Central PMCID: PMC3146841.
2: Zhang B, Li Y, Zhang H, Ai C. 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase. Int J Mol Sci. 2010 Nov 2;11(11):4326-47. doi: 10.3390/ijms11114326. PubMed PMID: 21151441; PubMed Central PMCID: PMC3000085.
3: Adams ND, Adams JL, Burgess JL, Chaudhari AM, Copeland RA, Donatelli CA, Drewry DH, Fisher KE, Hamajima T, Hardwicke MA, Huffman WF, Koretke-Brown KK, Lai ZV, McDonald OB, Nakamura H, Newlander KA, Oleykowski CA, Parrish CA, Patrick DR, Plant R, Sarpong MA, Sasaki K, Schmidt SJ, Silva DJ, Sutton D, Tang J, Thompson CS, Tummino PJ, Wang JC, Xiang H, Yang J, Dhanak D. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. J Med Chem. 2010 May 27;53(10):3973-4001. doi: 10.1021/jm901870q. PubMed PMID: 20420387.
4: Medina JR, Grant SW, Axten JM, Miller WH, Donatelli CA, Hardwicke MA, Oleykowski CA, Liao Q, Plant R, Xiang H. Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. Bioorg Med Chem Lett. 2010 Apr 15;20(8):2552-5. doi: 10.1016/j.bmcl.2010.02.091. Epub 2010 Mar 1. PubMed PMID: 20335034.
5: Hardwicke MA, Oleykowski CA, Plant R, Wang J, Liao Q, Moss K, Newlander K, Adams JL, Dhanak D, Yang J, Lai Z, Sutton D, Patrick D. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Mol Cancer Ther. 2009 Jul;8(7):1808-17. doi: 10.1158/1535-7163.MCT-09-0041. Epub 2009 Jun 30. PubMed PMID: 19567821.
6: Anderson K, Lai Z, McDonald OB, Stuart JD, Nartey EN, Hardwicke MA, Newlander K, Dhanak D, Adams J, Patrick D, Copeland RA, Tummino PJ, Yang J. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1. Biochem J. 2009 May 13;420(2):259-65. doi: 10.1042/BJ20090121. PubMed PMID: 19284385.

Explore Compound Types